molecular formula C12H13NO2S B12888178 1-(Benzenesulfonyl)-3-ethyl-1H-pyrrole CAS No. 97188-23-3

1-(Benzenesulfonyl)-3-ethyl-1H-pyrrole

Cat. No.: B12888178
CAS No.: 97188-23-3
M. Wt: 235.30 g/mol
InChI Key: KOPAUENYKMEFPL-UHFFFAOYSA-N
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Description

3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole is a heterocyclic compound featuring a pyrrole ring substituted with an ethyl group at the 3-position and a phenylsulfonyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions. For instance, the pyrrole can be treated with ethyl iodide in the presence of a strong base like sodium hydride.

    Sulfonylation: The phenylsulfonyl group is introduced by reacting the pyrrole with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives

Scientific Research Applications

3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylsulfonyl-1H-pyrrole: Lacks the ethyl group, which may affect its reactivity and biological activity.

    3-Methyl-1-(phenylsulfonyl)-1H-pyrrole: Similar structure but with a methyl group instead of an ethyl group, potentially leading to different steric and electronic effects.

    1-(Phenylsulfonyl)-2,5-dimethyl-1H-pyrrole: Contains additional methyl groups, which can influence its chemical properties and applications.

Uniqueness

3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole is unique due to the presence of both the ethyl and phenylsulfonyl groups, which confer distinct steric and electronic properties

Properties

CAS No.

97188-23-3

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-ethylpyrrole

InChI

InChI=1S/C12H13NO2S/c1-2-11-8-9-13(10-11)16(14,15)12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

KOPAUENYKMEFPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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